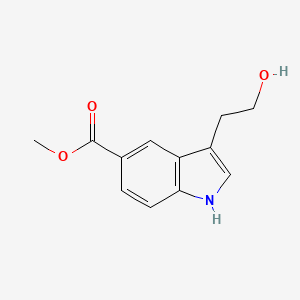

Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate

Overview

Description

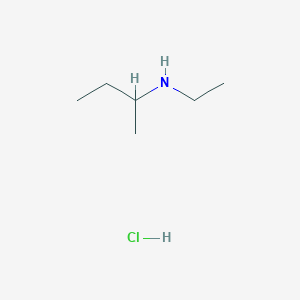

“Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate” is a complex organic compound. It likely contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “3-(2-hydroxyethyl)” part suggests a hydroxyethyl group attached to the third carbon of the indole structure. The “methyl…carboxylate” part indicates the presence of a carboxylate ester functional group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of functional groups like the hydroxyethyl group and the carboxylate ester could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis Methods and Intermediate Applications

Stereoselective Synthesis for Alkaloid Preparation : A study describes the stereoselective synthesis of methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, a key intermediate for the synthesis of tacamine-type indole alkaloids. This synthesis route, starting from methyl 5-(1′-hydroxyethyl)nicotinate, demonstrates the compound's potential as a precursor in alkaloid synthesis (Lounasmaa, Karinen, Belle, & Tolvanen, 1996).

Manufacturing Synthesis : Another research outlines the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, providing insights into scalable production methods that could be adapted for related compounds, emphasizing the relevance in industrial applications (Huang, Zhang, Zhang, & Wang, 2010).

Antiviral Activity Studies : A publication reports on the synthesis and investigation of substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, highlighting the antiviral properties of these compounds against various viruses, indicating the potential pharmaceutical applications of similar molecules (Ivachtchenko et al., 2015).

Structural and Functional Studies

Conformationally Constrained Tryptophan Derivatives : Research focused on the synthesis of novel 3,4-fused tryptophan analogues for use in peptide/peptoid conformation elucidation studies. These derivatives, designed to limit the conformational flexibility of the side chain, underscore the structural diversity attainable with indole carboxylate frameworks (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Electrochemical Studies : An electrochemical investigation into indole-3-acetic acid oxidation in acidic medium provided detailed insights into the reaction mechanisms and products formed. Such studies are crucial for understanding the electrochemical properties of indole derivatives, which can influence their applications in chemical synthesis and sensor development (Hu & Dryhurst, 1993).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-14)7-13-11/h2-3,6-7,13-14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKOUTDERTUUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide](/img/structure/B3082993.png)

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate](/img/structure/B3083052.png)